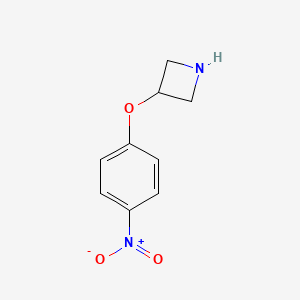

3-(4-Nitrophenoxy)azetidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-nitrophenoxy)azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c12-11(13)7-1-3-8(4-2-7)14-9-5-10-6-9/h1-4,9-10H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNOWKDVXBTCMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 3 4 Nitrophenoxy Azetidine and Analogous Azetidine Structures

Strategies for the Construction of the Azetidine (B1206935) Ring System

The inherent ring strain of the azetidine ring presents a synthetic challenge. ub.bw Consequently, numerous methods have been developed to efficiently construct this strained heterocyclic system. ub.bwmagtech.com.cn These strategies can be broadly categorized into several key approaches, each offering distinct advantages in terms of substrate scope and functional group tolerance.

Cycloaddition Reactions in Azetidine Formation, Including Photocycloaddition Approaches

Cycloaddition reactions represent a powerful and atom-economical approach to the synthesis of the azetidine core. ub.bwelsevier.com Among these, the [2+2] photocycloaddition reaction between an imine and an alkene, known as the aza Paternò-Büchi reaction, is a direct method for forming functionalized azetidines. rsc.orgrsc.org However, this reaction has faced limitations due to the photophysical properties of the reactants. rsc.org

Recent advancements have utilized visible-light-mediated triplet energy transfer to overcome these challenges. For instance, the Schindler group has developed intermolecular [2+2] photocycloaddition reactions between oximes or 2-isoxazoline-3-carboxylates and alkenes, catalyzed by iridium photocatalysts. rsc.orgspringernature.comchemrxiv.org This method is characterized by its operational simplicity and tolerance of various functional groups. chemrxiv.org The reaction proceeds through the activation of the oxime precursor via triplet energy transfer from the excited photocatalyst. rsc.org

The choice of reactants and reaction conditions in photocycloaddition can lead to a variety of azetidine structures. For example, the reaction of N-arylsulfonylimines can result in [2+2] cycloaddition products, yielding azetidines with high diastereoselectivity and regioselectivity. nih.gov The use of different imine precursors, such as azauracils, 3-ethoxyisoindolones, and quinoxalinones, has also been explored, although these often require UV light. researchgate.net

Below is a table summarizing examples of cycloaddition reactions for azetidine synthesis:

| Imine/Precursor | Alkene | Catalyst/Conditions | Product Type | Reference |

| 2-Isoxazoline-3-carboxylate | Various Alkenes | Ir(III) photocatalyst, visible light | Highly functionalized azetidines | rsc.org |

| Cyclic Oximes | Alkenes | Visible-light triplet energy transfer | Functionalized azetidines | springernature.com |

| N-Arylsulfonylimines | Dienes | Photosensitizer, visible light | Azetidines (via [2+2] cycloaddition) | nih.gov |

| 1,3-Dimethyl-6-azauracil | Ethyl vinyl ether | Acetone, UV light | endo/exo diastereomeric azetidines | rsc.org |

Ring Contraction and Expansion Approaches to Azetidine Synthesis

Ring contraction and expansion reactions provide alternative pathways to the azetidine ring system. magtech.com.cn One notable ring contraction method involves the rearrangement of α-bromo-N-sulfonylpyrrolidinones. This reaction, reported by the Blanc group, proceeds via nucleophilic addition to the amide carbonyl, followed by intramolecular cyclization through an SN2 mechanism, resulting in N-sulfonylazetidines. rsc.org

Conversely, ring expansion of three-membered rings, specifically aziridines, can also yield azetidines. A biocatalytic one-carbon ring expansion of aziridines has been reported, utilizing an engineered cytochrome P450 enzyme. nih.gov This method proceeds via a highly enantioselective frontiersin.orgCurrent time information in Богородский район, RU.-Stevens rearrangement of an aziridinium (B1262131) ylide intermediate. nih.gov Another approach involves the treatment of 4-(1- or 2-haloalkyl)azetidin-2-ones with lithium aluminum hydride, which can lead to the formation of azetidines through a 1,2-fission of the β-lactam followed by intramolecular nucleophilic substitution. nih.gov

Reduction of Azetidin-2-ones (β-Lactams) for Azetidine Access

The reduction of readily available azetidin-2-ones, commonly known as β-lactams, is a widely used and effective method for the synthesis of azetidines. ub.bwacs.org This approach benefits from the vast chemistry developed for the synthesis of β-lactam antibiotics. publish.csiro.au

Various reducing agents can be employed for this transformation. Diborane (B8814927) in tetrahydrofuran (B95107) and alane in ether have been shown to reduce N-substituted azetidin-2-ones to the corresponding N-substituted azetidines rapidly and in good yields. publish.csiro.aupublish.csiro.au A key advantage of these methods is the retention of the stereochemistry of the substituents on the ring. acs.orgpublish.csiro.aupublish.csiro.au While diborane reductions can sometimes lead to ring-opened 3-aminopropanol by-products, alane reductions are generally cleaner in this regard. publish.csiro.aupublish.csiro.au Lithium aluminum hydride (LiAlH4) is another powerful reducing agent used for this purpose. nih.govacs.org

The following table provides an overview of reducing agents for the conversion of azetidin-2-ones to azetidines:

| Azetidin-2-one (B1220530) Type | Reducing Agent | Solvent | Key Features | Reference(s) |

| N-Substituted | Diborane | Tetrahydrofuran | Good yield, stereochemistry retained, potential for ring-opened by-products. | publish.csiro.au, publish.csiro.au |

| N-Substituted | Alane | Ether | Good yield, stereochemistry retained, minimal by-products. | publish.csiro.au, publish.csiro.au |

| General | Lithium Aluminum Hydride | Not specified | Powerful reducing agent. | nih.gov, acs.org |

Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes

A modern and increasingly popular strategy for synthesizing functionalized azetidines involves the strain-release functionalization of 1-azabicyclo[1.1.0]butanes (ABBs). chemrxiv.orgarkat-usa.org The high inherent strain energy of the ABB core provides a strong thermodynamic driving force for ring-opening reactions, allowing for the introduction of diverse functionalities at the 1 and 3 positions of the azetidine ring. arkat-usa.orgbris.ac.uk

This approach allows for the modular and rapid assembly of complex azetidine structures that would be difficult to access through other means. chemrxiv.orgbris.ac.uk For example, the reaction of ABBs with electrophiles can trigger a ring-opening functionalization. A cation-driven activation strategy has been developed that utilizes Csp3 precursors capable of forming reactive (aza)oxyallyl cations, which then react with ABBs to furnish 1,3-functionalized azetidines. nih.gov Furthermore, dual copper/photoredox catalysis has been employed for the multicomponent allylation of ABBs, enabling the synthesis of C3 quaternary center-containing azetidines. rsc.org This method showcases excellent functional group compatibility and can be applied to the late-stage derivatization of bioactive molecules. rsc.org

Intramolecular Aminolysis Routes to Azetidines from Epoxides

The intramolecular aminolysis of epoxides is an effective method for constructing the azetidine ring, particularly for producing 3-hydroxyazetidine derivatives. frontiersin.org This cyclization reaction involves the nucleophilic attack of an amine onto an epoxide within the same molecule.

A significant challenge in this approach is achieving regioselectivity, especially when using acid promoters that can be quenched by the basic amine. frontiersin.org To address this, lanthanide(III) trifluoromethanesulfonates, such as La(OTf)3, have been identified as excellent catalysts. frontiersin.orgnih.gov La(OTf)3 catalyzes the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. frontiersin.orgnih.govelsevierpure.com This reaction tolerates a variety of functional groups, including those that are acid-sensitive or Lewis basic. frontiersin.orgnih.gov Computational studies suggest that the coordination of the lanthanide(III) catalyst to the substrate and/or product influences the regioselectivity of the aminolysis. frontiersin.org

Aza-Michael Addition Approaches to Functionalized Azetidine Derivatives

The aza-Michael addition is a versatile and powerful method for forming carbon-nitrogen bonds, and it has been successfully applied to the synthesis of functionalized azetidine derivatives. mdpi.comresearchgate.net This strategy typically involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.

A general approach involves the reaction of methyl 2-(azetidin-3-ylidene)acetate with various heterocyclic amines. mdpi.com The starting α,β-unsaturated ester can be prepared from (N-Boc)azetidin-3-one via a Horner-Wadsworth-Emmons reaction. mdpi.comnih.gov The subsequent aza-Michael addition with aliphatic or aromatic heterocyclic amines yields a variety of functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.comnih.gov This method has been used to synthesize novel heterocyclic amino acid derivatives containing the azetidine ring. mdpi.comnih.govresearchgate.net In some cases, the aza-Michael adducts can undergo further intramolecular reductive cyclization to afford 1,2,4-trisubstituted azetidines. thieme-connect.com

Introduction of the 4-Nitrophenoxy Moiety via Etherification and Nucleophilic Substitution Reactions

The primary route for synthesizing 3-(4-nitrophenoxy)azetidine involves the formation of an ether linkage between a 3-hydroxyazetidine precursor and a 4-nitrophenyl group. This is typically achieved through nucleophilic substitution reactions, where the oxygen of the hydroxyl group acts as the nucleophile.

One common method is the Williamson ether synthesis, or a variation thereof, where the hydroxyl group of a protected 3-hydroxyazetidine is deprotonated with a base to form an alkoxide. This alkoxide then displaces a leaving group on the aromatic ring. A particularly effective electrophile is 1-fluoro-4-nitrobenzene (B44160), where the highly electronegative nitro group activates the fluorine atom for nucleophilic aromatic substitution (SNAr). For instance, N-protected 3-hydroxyazetidine can be treated with a strong base like potassium tert-butoxide (t-BuOK) in a suitable solvent such as tetrahydrofuran (THF) before the addition of 1-fluoro-4-nitrobenzene to yield the desired ether.

Another powerful method for this etherification is the Mitsunobu reaction. This reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including ethers, under mild conditions. In this context, a 3-hydroxyazetidine derivative is reacted with 4-nitrophenol (B140041) in the presence of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds through the formation of an oxyphosphonium intermediate, which is then displaced by the phenoxide of 4-nitrophenol in a classic SN2 reaction. A key feature of the Mitsunobu reaction is that it typically occurs with a complete inversion of stereochemistry at the alcohol carbon, a crucial aspect for stereoselective synthesis.

Below is a table summarizing typical reaction conditions for the synthesis of this compound and its analogues.

| Precursor 1 (Azetidine) | Precursor 2 (Phenol/Aryl Halide) | Reagents & Conditions | Product | Yield | Ref. |

| N-Boc-3-hydroxyazetidine | 4-Nitrophenol | PPh₃, DIAD, THF | N-Boc-3-(4-nitrophenoxy)azetidine | High | |

| 1-Ethyl-3-azetidinol | 1-Fluoro-4-nitrobenzene | Base (e.g., K₂CO₃), DMF | 1-Ethyl-3-(4-nitrophenoxy)azetidine | N/A | |

| N-Boc-3-hydroxyazetidine | 1-Fluoro-2-methoxy-4-nitro-benzene | t-BuOK, THF, 0 °C | N-Boc-3-(2-methoxy-4-nitrophenoxy)azetidine | 95% |

Divergent Synthesis Approaches for this compound and Related Azetidine Libraries

The this compound scaffold is a valuable starting point for creating diverse libraries of molecules, often for screening in drug discovery programs. Divergent synthesis aims to generate a wide range of structurally distinct compounds from a common intermediate.

Starting with a core molecule like N-Boc-3-(4-nitrophenoxy)azetidine, diversification can be achieved in several ways. The Boc (tert-butoxycarbonyl) protecting group on the azetidine nitrogen can be removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). The newly freed secondary amine can then be functionalized with a variety of substituents through reactions such as acylation, alkylation, sulfonylation, or reductive amination. This allows for the systematic modification of the N-substituent, which is crucial for exploring structure-activity relationships (SAR).

Furthermore, the nitro group on the phenoxy moiety serves as a versatile chemical handle. It can be readily reduced to an aniline (B41778) derivative, which can then undergo a host of subsequent reactions, including diazotization, acylation, or coupling reactions, to introduce further diversity at the periphery of the molecule.

Solid-phase synthesis is a particularly powerful technique for building such libraries. An azetidine core can be attached to a solid support (resin), allowing for sequential reactions to be carried out. The use of excess reagents drives reactions to completion, and purification is simplified to washing the resin. For example, a Rink-amide resin can be used to build peptide-like structures incorporating the azetidine core, with final cleavage from the resin yielding a library of C-terminal amides.

Another advanced strategy involves starting with a diversifiable intermediate, such as N-Boc-3-iodoazetidine. The iodo group can be displaced by various nucleophiles, or the carbon can be functionalized through cross-coupling reactions. Alternatively, intermediates like N-Boc-3-cyanoazetidine can be deprotonated at the C-3 position and then alkylated, providing access to 3,3-disubstituted azetidines. These functionalized azetidines can then be elaborated to include the 4-nitrophenoxy group or other desired moieties.

Stereoselective Synthesis of this compound Diastereomers and Enantiomers

Controlling the stereochemistry of the azetidine ring is critical, as different stereoisomers of a molecule can have vastly different biological activities. The stereoselective synthesis of this compound can be approached by two main strategies: using enantiomerically pure starting materials or employing stereoselective reactions.

The most direct method is to start with a chiral, enantiopure precursor, such as (R)- or (S)-N-Boc-3-hydroxyazetidine. These chiral building blocks can be prepared through various asymmetric synthesis routes or by resolution of a racemic mixture. When a chiral 3-hydroxyazetidine is used in a reaction that does not affect the stereocenter, such as a standard SNAr reaction with 1-fluoro-4-nitrobenzene under basic conditions, the stereochemistry is retained, leading to the corresponding enantiomerically pure this compound.

Alternatively, stereoselective reactions can be used to create the desired stereocenter. As mentioned previously, the Mitsunobu reaction is a prime example. It proceeds via an SN2 mechanism that inverts the stereochemistry at the carbon bearing the hydroxyl group. Therefore, reacting (R)-N-Boc-3-hydroxyazetidine with 4-nitrophenol under Mitsunobu conditions will yield (S)-N-Boc-3-(4-nitrophenoxy)azetidine, and vice versa. This predictable stereochemical outcome makes the Mitsunobu reaction a valuable tool for accessing specific enantiomers.

Other advanced stereoselective methods for synthesizing substituted azetidines have been developed, although not all have been specifically applied to the 3-(4-nitrophenoxy) target. These include catalytic enantioselective reactions like the aza-Henry reaction to form nitro-azetidines with high enantiomeric excess, which can then be further modified. Similarly, rhodium-catalyzed [3+1] ring expansions and iodocyclization of homoallyl amines are methods that can produce highly substituted azetidines with excellent stereocontrol. These methodologies highlight the broad range of tools available to synthetic chemists for the construction of specific, chirally-defined azetidine structures.

Advanced Spectroscopic and Chromatographic Characterization of 3 4 Nitrophenoxy Azetidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. A full suite of NMR experiments, including ¹H, ¹³C, and ¹⁵N NMR, would be required for the complete structural assignment of 3-(4-Nitrophenoxy)azetidine.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the azetidine (B1206935) ring and the nitrophenoxy group. The aromatic protons on the para-substituted benzene (B151609) ring would likely appear as two distinct doublets in the downfield region of the spectrum, characteristic of an AA'BB' spin system. The protons on the azetidine ring would present as a set of multiplets in the aliphatic region. The methine proton at the C3 position, being adjacent to the oxygen atom, would be shifted further downfield compared to the methylene (B1212753) protons at the C2 and C4 positions. The integration of these signals would correspond to the number of protons in each unique chemical environment. For similar azetidine-containing compounds, the protons of the azetidine ring often appear in the range of 3.0-5.0 ppm, while the aromatic protons are typically observed between 7.0 and 8.5 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals would be expected for each unique carbon atom. The carbon atoms of the 4-nitrophenyl group would resonate in the aromatic region (typically 110-160 ppm). The carbon bearing the nitro group and the carbon attached to the ether oxygen would be significantly deshielded. The carbons of the azetidine ring would appear in the aliphatic region, with the C3 carbon, bonded to the electronegative oxygen, showing a downfield shift compared to the C2 and C4 carbons. In related azetidin-2-one (B1220530) structures, the azetidine ring carbons have been observed in the range of 45-70 ppm. oil.gov.iqhmdb.ca

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Spectroscopy

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, can provide valuable information about the electronic environment of the nitrogen atoms. nih.gov For this compound, two distinct ¹⁵N signals would be anticipated: one for the nitrogen atom in the azetidine ring and another for the nitrogen in the nitro group. The chemical shift of the azetidine nitrogen would be influenced by its hybridization and the presence of the lone pair of electrons. The nitro group nitrogen would exhibit a chemical shift in a significantly different region, characteristic of its oxidation state and electronic environment. The use of ¹⁵N-edited HSQC or HMBC experiments could further aid in the complete structural assignment by correlating the nitrogen atoms to their attached protons and carbons. nih.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the parent compound. For this compound (C₉H₁₀N₂O₃), the expected monoisotopic mass is approximately 194.0691 g/mol . acs.org An HRMS analysis would be expected to yield a measured m/z value for the protonated molecule [M+H]⁺ that is within a very narrow tolerance (typically < 5 ppm) of the calculated value, thus confirming the molecular formula. The fragmentation pattern observed in the MS/MS spectrum would provide further structural information, with characteristic losses corresponding to fragments of the azetidine ring and the nitrophenoxy moiety.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands that confirm the presence of its key structural components: the azetidine ring, the aromatic nitro group, and the aryl ether linkage.

The primary vibrational modes anticipated for this compound are summarized in the table below. The N-H stretching vibration of the secondary amine within the azetidine ring is typically observed as a moderate peak in the 3300-3500 cm⁻¹ region. The nitro group (NO₂) gives rise to two distinct and strong stretching vibrations: an asymmetric stretch usually appearing between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. The presence of the aromatic ring is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1400-1600 cm⁻¹ range. vscht.czlibretexts.org The C-O-C stretching of the aryl ether linkage typically produces a strong, characteristic band between 1200-1275 cm⁻¹ (asymmetric) and a weaker one around 1020-1075 cm⁻¹ (symmetric).

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Azetidine N-H | N-H Stretch | 3300 - 3500 | Moderate |

| Aromatic NO₂ | Asymmetric Stretch | 1500 - 1570 | Strong |

| Aromatic NO₂ | Symmetric Stretch | 1300 - 1370 | Strong |

| Aryl Ether C-O | Asymmetric C-O-C Stretch | 1200 - 1275 | Strong |

| Aromatic C=C | In-ring Stretch | 1400 - 1600 | Variable |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Weak to Moderate |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Moderate |

This collection of absorption bands provides a unique spectral fingerprint for this compound, allowing for its rapid identification and qualitative assessment.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are indispensable for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques used for this purpose.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is suitable for analyzing volatile and thermally stable compounds. academicjournals.org For this compound, derivatization might be necessary to increase its volatility and prevent thermal degradation, although direct analysis could be possible under optimized conditions. The choice of a capillary column, typically with a non-polar or medium-polarity stationary phase, is critical for achieving good separation from any impurities or starting materials. merckmillipore.com

High-Performance Liquid Chromatography (HPLC) is a more versatile technique for a molecule like this compound, as it does not require the analyte to be volatile. researchgate.net Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of water or buffer and acetonitrile (B52724) or methanol), is the standard method for purity determination of such compounds. nih.govpnfs.or.kr Detection is typically performed using a UV-Vis detector, as the nitrophenyl group provides a strong chromophore, or a mass spectrometer (LC-MS) for enhanced sensitivity and structural confirmation. mdpi.com The method can be validated to quantify the compound and its impurities with high precision and accuracy. researchgate.net

| Technique | Typical Stationary Phase | Typical Mobile Phase / Carrier Gas | Common Detector | Application |

|---|---|---|---|---|

| HPLC | Reversed-Phase C18 | Acetonitrile/Water or Methanol/Water Gradient | UV-Vis, MS | Purity assessment, quantification of impurities |

| GC | 5% Phenyl Polysiloxane (or similar) | Helium | Mass Spectrometry (MS), Flame Ionization (FID) | Separation of volatile impurities, reaction monitoring |

X-ray Crystallography for Precise Solid-State Structure Determination

The analysis would reveal the planarity of the aromatic ring and the puckering of the four-membered azetidine ring. Furthermore, it would elucidate the torsion angles defining the orientation of the 4-nitrophenoxy substituent relative to the azetidine core. In the solid state, molecules are often linked by intermolecular forces such as hydrogen bonds (e.g., involving the azetidine N-H group and the nitro group's oxygen atoms) and π-π stacking interactions between aromatic rings. psu.edu These interactions, which govern the crystal packing, would also be precisely mapped. While a published crystal structure for this compound is not currently available, analysis of related azetidine structures demonstrates the level of detail such an experiment provides. acs.orgepa.gov

| Crystallographic Parameter | Information Provided |

|---|---|

| Crystal System | The basic geometric framework of the crystal (e.g., Monoclinic, Orthorhombic). |

| Space Group | The symmetry elements present within the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The precise dimensions and angles of the repeating unit of the crystal. |

| Atomic Coordinates | The x, y, z position of every non-hydrogen atom in the molecule. |

| Bond Lengths and Angles | Precise measurements of all chemical bonds and the angles between them. |

| Intermolecular Interactions | Details of hydrogen bonding, van der Waals forces, and π-stacking in the crystal. |

Computational and Theoretical Investigations of 3 4 Nitrophenoxy Azetidine and Azetidine Scaffolds

Quantum Chemical Calculations of Electronic Structure, Stability, and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed examination of molecular properties from first principles. northwestern.edu These methods are used to determine the wavefunctions of electrons in molecules, from which numerous properties can be derived, including molecular structure, electronic energy, and reactivity. northwestern.edu For azetidine (B1206935) systems, these calculations are crucial for understanding the interplay between the strained four-membered ring and its substituents.

Density Functional Theory (DFT) has become a widely used quantum mechanical method in computational chemistry due to its favorable balance of accuracy and computational cost. longdom.orgcmu.edu DFT calculations are based on the principle that the ground-state energy of a molecule is a unique functional of its electron density. cmu.edu This approach has been successfully applied to study the electronic properties, reaction mechanisms, and stability of various molecular systems, including heterocyclic compounds like azetidines. nih.govnih.govmdpi.com

In the study of azetidine systems, DFT is employed to:

Optimize Molecular Geometry: Determine stable three-dimensional structures, including bond lengths, bond angles, and dihedral angles.

Calculate Electronic Properties: Investigate parameters such as molecular orbital energies, dipole moments, and charge distributions. cuny.edu

Predict Spectroscopic Data: Simulate vibrational frequencies which can be compared with experimental infrared (IR) and Raman spectra.

Evaluate Reaction Energetics: Calculate the energies of reactants, products, and transition states to map out reaction pathways and determine activation barriers. cuny.edu

The accuracy of DFT calculations depends heavily on the choice of the exchange-correlation functional and the basis set. longdom.orgmdpi.com Common functionals like B3LYP are often paired with basis sets such as 6-31G(d,p) to provide reliable results for organic molecules. cuny.edu For instance, DFT calculations have been used to gain insight into the mechanistic principles of azetidine-2-carboxylic acid (AZE) biosynthesis by modeling the active site and reaction energies. nih.gov

Table 1: Representative DFT-Calculated Properties for a Substituted Azetidine Scaffold

| Property | Calculated Value (B3LYP/6-31G*) | Unit |

| Ground State Energy | -850.345 | Hartrees |

| Dipole Moment | 5.21 | Debye |

| HOMO Energy | -7.89 | eV |

| LUMO Energy | -2.45 | eV |

| HOMO-LUMO Gap | 5.44 | eV |

| C-N Bond Length (Ring) | 1.47 | Å |

| C-C Bond Length (Ring) | 1.55 | Å |

Note: The values in this table are illustrative for a generic substituted azetidine system and are not specific to 3-(4-Nitrophenoxy)azetidine. They serve to demonstrate the type of data generated from DFT calculations.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Coupled Cluster (CC) theory, offer a systematic way to approach the exact solution of the Schrödinger equation. arxiv.orgarxiv.org

While computationally more demanding than DFT, ab initio methods are crucial for:

High-Accuracy Benchmarking: Providing highly accurate energy and structural data that can be used to validate or calibrate more approximate methods like DFT.

Studying Electron Correlation: Explicitly accounting for the correlation between the motions of electrons, which is essential for accurately describing certain chemical phenomena.

Investigating Excited States: Providing reliable predictions for electronic transitions and excited-state properties.

For azetidine derivatives, high-level ab initio calculations can yield precise predictions of ring strain energy, conformational energy differences, and reaction barriers. For example, the Unitary Coupled-Cluster with Singles and Doubles (UCCSD) method can provide benchmark energies for molecular ground states. arxiv.orgarxiv.org Such calculations are particularly valuable for designing novel energetic materials based on azetidine scaffolds, where accurate density and heat of formation predictions are critical. dtic.mil

Table 2: Comparison of Calculated Ring Puckering Barrier for Azetidine (kcal/mol)

| Method | Basis Set | Calculated Barrier |

| Hartree-Fock (HF) | cc-pVTZ | 1.25 |

| MP2 | cc-pVTZ | 1.10 |

| CCSD(T) | cc-pVTZ | 1.05 |

| DFT (B3LYP) | cc-pVTZ | 1.08 |

Note: This table presents hypothetical, yet realistic, data to illustrate how different computational methods can be used to calculate a key structural parameter for the parent azetidine ring.

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The energy and symmetry of these frontier orbitals govern the feasibility and outcome of many chemical reactions, particularly pericyclic reactions like cycloadditions. wikipedia.orgnih.gov

FMO analysis is a powerful predictive tool for understanding reactions involving azetidines. For example, in the aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene to form an azetidine, the interaction between the HOMO of one reactant and the LUMO of the other is key. nih.gov Computational models using FMO theory can predict which reactant pairs will successfully form an azetidine. mit.edu The energy gap between the HOMO and LUMO is a critical indicator of reactivity; a smaller gap generally implies higher reactivity. pku.edu.cn

DFT computations have shown that matching the frontier molecular orbital energies of alkenes and oximes is crucial for enabling visible light-mediated aza Paternò-Büchi reactions. nih.gov This matching lowers the transition-state energy, promoting the desired cycloaddition over competing reactions. nih.gov By calculating the HOMO and LUMO energies for a range of potential reactants, researchers can pre-screen for promising candidates, accelerating the discovery of new synthetic methods for azetidines. mit.edu

Molecular Dynamics Simulations of Conformational Landscapes and Intramolecular Interactions

While quantum chemical calculations excel at describing the electronic properties of static structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how conformations and interactions evolve over time. mdpi.commdpi.com

For azetidine-containing molecules, MD simulations provide critical insights into:

Conformational Preferences: The strained four-membered ring of azetidine imposes significant conformational constraints. MD simulations can explore the accessible conformational space, identifying low-energy puckered structures and the barriers between them.

Solvent Effects: By explicitly including solvent molecules in the simulation, MD can model how the environment influences the structure and dynamics of the azetidine derivative.

Intramolecular Interactions: Simulations can reveal dynamic intramolecular hydrogen bonds and other non-covalent interactions that stabilize certain conformations.

Peptide and Protein Dynamics: When an azetidine ring, such as in azetidine-2-carboxylic acid (Aze), is incorporated into a peptide, MD simulations can show how it affects the polypeptide chain's structure. Studies have shown that Aze has a greater tendency than proline to undergo trans→cis peptide bond isomerization, leading to significant bends in the peptide backbone. nih.gov

These simulations are invaluable in drug discovery, where understanding the conformational behavior of a ligand like this compound and its interactions within a biological target's binding site is essential. mdpi.com

Theoretical Studies on Ring Strain and Ring Opening Energetics in Azetidine Derivatives

The azetidine ring is characterized by significant ring strain due to the deviation of its internal bond angles from the ideal sp³ tetrahedral angle of 109.5°. This inherent strain is a defining feature of its chemistry, making it susceptible to ring-opening reactions. rsc.orgacs.org The reactivity of azetidines is driven by the release of this strain energy. rsc.orgbeilstein-journals.org

Theoretical studies are essential for quantifying this strain and predicting the feasibility of ring-opening reactions. Computational methods can calculate the strain energy, which is often estimated as the difference in energy between the cyclic molecule and a corresponding strain-free acyclic reference compound. The calculated strain energy for azetidine is approximately 25-26 kcal/mol.

Computational modeling is also used to explore the energetics of various ring-opening pathways. Azetidines can be opened by nucleophiles, often under acidic conditions that activate the ring by protonating the nitrogen atom. nih.gov Theoretical calculations can model these reactions, determining the activation energies and reaction enthalpies. These studies help in understanding the factors that control the regioselectivity of the ring-opening and in designing substrates that undergo specific transformations. For example, computational studies can elucidate the mechanism of acid-mediated intramolecular ring-opening decomposition, enabling the design of more stable analogues. acs.org

Computational Modeling of Synthetic Reaction Mechanisms for Azetidine Formation and Transformation

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions involved in the synthesis and functionalization of azetidines. nih.gov By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a step-by-step picture of how a reaction proceeds.

For azetidine synthesis, computational studies have been instrumental in understanding reactions such as:

[2+2] Cycloadditions: As mentioned, modeling the aza Paternò-Büchi reaction helps predict reactivity and substrate scope. nih.govmit.edu DFT calculations can reveal whether the reaction proceeds through a concerted or stepwise mechanism and identify key intermediates.

Intramolecular Cyclizations: The formation of the azetidine ring via intramolecular nucleophilic substitution is a common synthetic strategy. nih.gov Computational models can assess the energetics of this ring-closing step, helping to optimize reaction conditions and predict the feasibility of forming the strained four-membered ring.

Metal-Catalyzed Reactions: Many modern methods for azetidine synthesis involve transition metal catalysts. Computational studies can shed light on the catalytic cycle, including ligand exchange, oxidative addition, and reductive elimination steps. For example, mechanisms for the copper-catalyzed photocycloaddition of imines and alkenes to produce azetidines have been explored computationally. researchgate.net

Similarly, the transformation of azetidines can be modeled. For instance, the mechanism of a copper(I)-catalyzed cascade reaction involving a nih.govresearchgate.net-rearrangement and 4π-electrocyclization to form azetidine nitrones has been investigated, with computational modeling helping to rationalize the formation of different products based on the reaction pathway. acs.org These mechanistic insights are crucial for developing new, efficient, and selective methods for synthesizing and modifying this important class of heterocycles. chemrxiv.org

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical calculations have emerged as a powerful tool for predicting the spectroscopic parameters of molecules, offering valuable insights that complement and guide experimental work. For this compound and related azetidine scaffolds, methods like Density Functional Theory (DFT) are employed to forecast a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These theoretical predictions can aid in structural elucidation, conformational analysis, and understanding the electronic properties of these compounds.

The accuracy of these predictions is highly dependent on the chosen computational level, which includes the functional and the basis set. Common functionals such as B3LYP are often paired with basis sets like 6-31G(d,p) or cc-pVTZ to achieve a good balance between accuracy and computational cost for predicting NMR and IR spectra of organic molecules. researchgate.netresearchgate.net For more complex electronic phenomena, such as UV-Vis spectra, time-dependent DFT (TD-DFT) calculations are typically required. scielo.org.za

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of NMR spectra are widely used to predict ¹H and ¹³C chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach implemented in these calculations. scielo.org.za By optimizing the molecular geometry of this compound at a selected level of theory, it is possible to calculate the magnetic shielding tensors for each nucleus. These values are then typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield the predicted chemical shifts.

For azetidine-containing compounds, DFT calculations have been shown to provide ¹H and ¹³C NMR chemical shifts that are in good agreement with experimental data. researchgate.net These calculations can be particularly useful for assigning signals in complex spectra and for studying the effects of different substituents and stereochemistries on the chemical shifts within the azetidine ring. For instance, the chemical shifts of the protons and carbons in the azetidine ring are sensitive to the nature and orientation of the substituent at the 3-position.

Below is an illustrative table of predicted ¹H and ¹³C NMR chemical shifts for the core azetidine ring of this compound, based on typical values obtained from DFT calculations for similar structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2/C4 | 3.8 - 4.2 | 50 - 55 |

| H2/H4 | - | - |

| C3 | 4.5 - 5.0 | 65 - 70 |

| H3 | - | - |

| N1-H | 2.5 - 3.5 | - |

Note: The exact values would be determined by specific DFT calculations (e.g., B3LYP/6-311G(d,p)) and are presented here as a representative range.

Infrared (IR) Spectroscopy

Quantum chemical methods can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an IR spectrum. Following geometry optimization, a frequency calculation is performed to determine the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other model deficiencies. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve their agreement with experimental data.

For azetidine derivatives, DFT calculations can accurately predict key vibrational modes. uniba.itnih.gov In the case of this compound, important predicted vibrations would include the N-H stretch of the azetidine ring, the C-N and C-O stretching modes, and the symmetric and asymmetric stretching vibrations of the nitro group. The calculated IR spectrum can be a valuable tool for identifying the presence of specific functional groups and for confirming the structure of the synthesized compound. scielo.org.za

An example of predicted IR vibrational frequencies for key functional groups in this compound is provided in the table below.

| Vibrational Mode | Predicted Unscaled Frequency (cm⁻¹) | Predicted Scaled Frequency (cm⁻¹) |

| N-H Stretch (Azetidine) | 3500 - 3600 | 3350 - 3450 |

| C-H Stretch (Aromatic) | 3150 - 3250 | 3050 - 3150 |

| C-H Stretch (Aliphatic) | 3000 - 3100 | 2900 - 3000 |

| NO₂ Asymmetric Stretch | 1580 - 1620 | 1520 - 1560 |

| NO₂ Symmetric Stretch | 1380 - 1420 | 1330 - 1370 |

| C-O-C Stretch | 1280 - 1320 | 1230 - 1270 |

Note: Scaled frequencies are often obtained by applying an empirical scaling factor (e.g., ~0.96 for B3LYP functionals) to the unscaled frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions that give rise to UV-Vis absorption can be predicted using Time-Dependent Density Functional Theory (TD-DFT). These calculations provide information about the excitation energies and oscillator strengths of the electronic transitions. From the excitation energies, the maximum absorption wavelengths (λmax) can be determined.

For a molecule like this compound, the UV-Vis spectrum is expected to be dominated by transitions involving the nitrophenoxy chromophore. TD-DFT calculations can help to identify the nature of these transitions, for example, whether they are π → π* or n → π* transitions, and to predict how the absorption spectrum might be affected by changes in the solvent or by modifications to the molecular structure. scielo.org.zaresearchgate.net

The following table illustrates the kind of data that would be obtained from a TD-DFT calculation for this compound in a given solvent.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 300 - 330 | > 0.1 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 250 - 280 | < 0.1 | HOMO-1 → LUMO (n → π) |

Note: HOMO refers to the Highest Occupied Molecular Orbital, and LUMO refers to the Lowest Unoccupied Molecular Orbital. The specific values are dependent on the chosen functional, basis set, and solvent model.

Structure Activity Relationship Sar Studies in Azetidine Based Molecular Design

General Principles of Structure-Activity Relationship Elucidation Applied to Four-Membered Heterocycles

Four-membered heterocycles, including azetidines, oxetanes, and thietanes, are characterized by significant ring strain, which influences their reactivity and conformational preferences. rsc.orgegyankosh.ac.in The elucidation of SAR in this class of compounds involves systematically modifying the heterocyclic core and its substituents to observe the resulting changes in biological activity.

Key principles in the SAR elucidation of four-membered heterocycles include:

Substitution Pattern: The position, nature, and stereochemistry of substituents on the heterocyclic ring are critical determinants of activity. Even minor changes can lead to substantial differences in potency, selectivity, and pharmacokinetic properties. nih.gov

Conformational Restriction: The inherent rigidity of the four-membered ring restricts the conformational freedom of the molecule. This can be advantageous in drug design as it may lead to a higher affinity for the target receptor by pre-organizing the molecule in a bioactive conformation. nih.gov

Bioisosteric Replacement: Azetidine (B1206935) rings can serve as bioisosteres for other cyclic or acyclic moieties, offering a strategy to improve physicochemical properties such as solubility and metabolic stability without compromising biological activity. drughunter.com

Exploration of Substituent Effects on Azetidine Scaffold Modulatory Effects

The biological activity of azetidine-based compounds can be finely tuned by the introduction of various substituents. These modifications can influence the molecule's size, shape, lipophilicity, and electronic properties, all of which play a role in its interaction with biological targets.

The 4-nitrophenoxy group in 3-(4-Nitrophenoxy)azetidine significantly impacts the molecule's properties. The nitro group is a strong electron-withdrawing group, which can influence the electron density of the entire molecule, including the azetidine ring. This can affect the pKa of the azetidine nitrogen and its ability to participate in hydrogen bonding or ionic interactions.

The phenoxy linker introduces a degree of flexibility, allowing the nitrophenyl group to adopt various orientations relative to the azetidine ring. However, the puckered nature of the azetidine ring itself imposes conformational constraints. egyankosh.ac.in The interplay between the electronic effects of the nitro group and the conformational bias of the azetidine ring is a key area of investigation in understanding the SAR of this compound.

Stereochemistry is a critical factor in the biological activity of chiral molecules. For substituted azetidines, the spatial arrangement of substituents can dramatically affect how the molecule interacts with its biological target. mdpi.com The introduction of stereocenters on the azetidine ring can lead to diastereomers with distinct pharmacological profiles. acs.org

The specific stereoconfiguration of a substituted azetidine can dictate its ability to fit into a binding pocket and form key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. acs.org The relative and absolute configuration of substituents can influence not only the potency of a compound but also its selectivity for different biological targets. clockss.org In some cases, one enantiomer may exhibit the desired therapeutic effect while the other is inactive or even produces undesirable side effects.

Design of Azetidine Libraries for Systematic SAR Profiling

To systematically explore the SAR of azetidine-based compounds, medicinal chemists often design and synthesize libraries of related molecules. nih.gov These libraries typically feature a common azetidine scaffold with diverse substituents at various positions. nih.govbroadinstitute.org The goal is to cover a wide range of chemical space to identify key structural features that govern biological activity. researchgate.net

The design of azetidine libraries often involves computational methods to select a diverse yet representative set of building blocks. High-throughput synthesis techniques can then be employed to rapidly generate a large number of compounds for biological screening. chemrxiv.org The data obtained from screening these libraries provides valuable insights into the SAR, guiding the design of more potent and selective compounds.

Computational Approaches to SAR Prediction and Optimization, Including QSAR and Molecular Docking

Computational methods play an increasingly important role in modern drug discovery and are particularly valuable in the context of SAR studies.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By analyzing a dataset of compounds with known activities, QSAR models can identify key molecular descriptors (e.g., physicochemical properties, topological indices) that are correlated with activity. chalcogen.roresearchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. rjptonline.orgnih.gov This method is used to understand the binding mode of a compound and to predict its binding affinity. amazonaws.comresearchgate.net For azetidine-based compounds, molecular docking can provide insights into how the azetidine ring and its substituents interact with the active site of a target protein, helping to rationalize observed SAR trends and guide the design of new analogs with improved binding characteristics. researchgate.net

These computational approaches, when used in conjunction with experimental data, can significantly accelerate the process of lead optimization and the development of new therapeutic agents based on the azetidine scaffold. mit.edu

Mechanistic Studies on Reactions Involving the Azetidine Ring and Nitrophenoxy Group

Azetidine (B1206935) Ring Opening Reactions: Kinetics, Thermodynamics, and Proposed Pathways

The considerable ring strain of approximately 25.4 kcal/mol inherent to the azetidine ring is a primary driver of its reactivity, particularly in ring-opening reactions. rsc.org These reactions typically proceed via activation of the ring nitrogen, which enhances the electrophilicity of the ring carbons and facilitates nucleophilic attack.

Pathways and Regioselectivity: A common pathway for ring-opening involves the formation of a quaternary azetidinium ion. researchgate.netorganic-chemistry.org This activation, often achieved through protonation under acidic conditions or alkylation, makes the ring carbons susceptible to nucleophilic attack. nih.govnih.gov The regioselectivity of the nucleophilic attack on unsymmetrical azetidinium ions is a critical aspect that has been extensively studied. Density Functional Theory (DFT) calculations and experimental results have shown that the preferred site of attack (either the C-2 or C-4 position) is governed by a combination of steric and electronic factors. researchgate.netnih.govdntb.gov.ua

Electronic Effects: For azetidinium ions with substituents that can stabilize a positive charge, such as aryl groups, nucleophilic attack is often favored at the more substituted carbon atom. nih.gov

Steric Effects: Bulky nucleophiles or substituents on the ring can direct the attack to the less sterically hindered carbon atom. nih.gov

An intramolecular ring-opening decomposition pathway has been described for certain N-substituted aryl azetidines, particularly under acidic conditions. nih.gov The proposed mechanism involves protonation of the azetidine nitrogen, followed by an intramolecular nucleophilic attack from a pendant amide group. The stability of the azetidine ring in such systems is highly dependent on the pKa of the azetidine nitrogen; a lower pKa, which can be induced by electron-withdrawing groups or protonation of another basic site in the molecule, generally leads to greater stability by disfavoring the initial protonation step required for ring-opening. nih.gov

Interactive Data Table: Factors Influencing Azetidine Stability and Decomposition Half-Life

| Compound Analogue | N-Aryl Substituent | Chain Length (Amide to Azetidine) | Azetidine N pKa (Calculated) | Half-Life (T1/2) at pH 1.8 |

|---|---|---|---|---|

| Analogue 1 | 3-Pyridyl | 1 Methylene (B1212753) | 3.3 | Stable (>24h) |

| Analogue 4 | Phenyl | 1 Methylene | 4.8 | ~0.5h |

| Analogue 5 | 4-Methoxy-phenyl | 1 Methylene | 5.2 | ~0.5h |

| Analogue 6 | 4-Cyano-phenyl | 1 Methylene | 2.5 | <10 min |

| Analogue 7 | 3-Pyridyl (Pyrrolidine ring) | 1 Methylene | N/A | Stable (>24h) |

| Analogue 8 | 3-Pyridyl | 2 Methylenes | N/A | 1.8h |

| Analogue 9 | 3-Pyridyl | 3 Methylenes | N/A | 6.5h |

Data derived from studies on N-substituted aryl azetidines with pendant amide groups, illustrating the influence of electronic properties (substituent and pKa) and structural features (ring size, chain length) on stability against acid-mediated intramolecular ring-opening. nih.gov

Kinetics and Thermodynamics: The kinetics of azetidine ring-opening are significantly influenced by the nature of the activating group, the nucleophile, and the solvent. nih.gov The formation of the azetidinium ion is often the rate-determining step. nih.gov Thermodynamically, the relief of ring strain provides a strong driving force for these reactions. Computational studies have been instrumental in mapping the potential energy surfaces of these reactions, identifying transition states, and rationalizing the observed regioselectivities. researchgate.netdntb.gov.ua

Electron Transfer Processes and Redox Properties of Azetidine-Nitrophenoxy Systems

The redox behavior of 3-(4-nitrophenoxy)azetidine is dominated by the nitrophenoxy moiety. Nitroaromatic compounds are well-known for their ability to undergo electron transfer processes, which are central to their biological activity and chemical reactivity. nih.govmdpi.com

The reduction of the nitro group can proceed through different mechanisms:

Single-Electron Reduction: Flavoenzymes like NADPH:cytochrome P-450 reductase can catalyze the single-electron reduction of nitroaromatics to form a nitro anion radical (ArNO₂⁻•). nih.gov In the presence of oxygen, this radical can transfer the electron to O₂, regenerating the parent nitro compound and producing a superoxide (B77818) radical, a process known as redox cycling that can lead to oxidative stress. nih.govoup.com

Two-Electron Reduction: Oxygen-insensitive nitroreductases, found in many bacteria, catalyze the two-electron reduction of the nitro group to a nitroso intermediate (Ar-NO). nih.govoup.com

Four-Electron Reduction: A subsequent two-electron reduction of the nitroso intermediate yields a hydroxylamine (B1172632) (Ar-NHOH). nih.govoup.com This can be followed by a final two-electron reduction to the corresponding amine (Ar-NH₂).

The single-electron reduction potential (E¹₇) is a key parameter that determines the ease of formation of the nitro anion radical. nih.gov A higher (less negative) reduction potential correlates with increased reactivity in enzymatic reductions. nih.gov Quantum mechanical calculations have been developed to estimate the reduction potentials of various nitroaromatic compounds in aqueous media. tandfonline.com While the azetidine ring itself is not redox-active under typical conditions, its electronic influence on the phenoxy group could subtly modulate the redox potential of the nitro group.

Interactive Data Table: Reduction Potentials and Reactivity of Nitroaromatic Compounds

| Compound | Single-Electron Reduction Potential (E¹₇, V) | Substrate Reactivity (kcat/Km, s⁻¹µM⁻¹) |

|---|---|---|

| 4-Nitrobenzoic acid | -0.420 | 0.038 |

| Nitrofurantoin | -0.254 | 24.3 |

| 2,4-Dinitrobenzenesulfonate | -0.231 | 100.0 |

| 2,4,6-Trinitrotoluene (TNT) | -0.360 | 18.0 |

Data for NfsA-catalyzed reduction, showing the correlation between a higher (less negative) single-electron reduction potential and increased substrate reactivity. nih.gov

Photochemical Reactions and Photo-Oxidation/Photoreduction Mechanisms of Azetidine Derivatives

The photochemistry of this compound involves potential reactions of both the azetidine ring and the nitrophenoxy group. Azetidines can be synthesized via photochemical reactions like the aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene. rsc.org

The nitrophenoxy moiety, however, is the primary chromophore in this system and dictates its photochemical behavior. Nitrophenols are known to be photochemically active. pnas.orgrsc.org

Photo-oxidation: Under UV irradiation, particularly in the presence of photosensitizers like titanium dioxide (TiO₂), p-nitrophenol can undergo degradation. The mechanism can involve photo-ionization to produce a radical cation and a hydrated electron. nih.gov The radical cation can deprotonate to form a phenoxyl radical, which reacts with oxygen, leading to the fragmentation of the aromatic ring. nih.govacs.org Aqueous-phase photo-oxidation by hydroxyl radicals (•OH) can lead to the formation of functionalized intermediates before eventual fragmentation into smaller, highly oxygenated molecules like oxalic acid and isocyanic acid. acs.org

Photoreduction: The photoreduction of nitroaromatic compounds to their corresponding anilines is a significant transformation. researchgate.netrsc.orgnih.gov This process can be achieved using various photocatalytic systems, such as CdS or TiO₂ nanoparticles, often with a hydrogen source like an alcohol or hydrazine. researchgate.netnih.govmdpi.com The mechanism generally involves the photogeneration of electron-hole pairs in the semiconductor catalyst. researchgate.netnih.gov The photoexcited electrons are transferred to the adsorbed nitrobenzene (B124822) derivative, initiating a stepwise reduction process. nih.gov Intermediates such as nitrosobenzene (B162901) and N-phenylhydroxylamine are often involved in the direct hydrogenation route, while condensation products like azoxybenzene (B3421426) and azobenzene (B91143) can be part of an indirect pathway. rsc.org

Recent studies have also highlighted a mechanism for nitrophenol photolysis on particulate surfaces under visible light, triggered by nonradical species like singlet oxygen (¹O₂), leading to the cleavage of the C–N bond and formation of nitrous acid (HONO). pnas.org

Nucleophilic and Electrophilic Reactivity Patterns of this compound and its Analogues

The reactivity of this compound is characterized by a duality of nucleophilic and electrophilic centers.

Electrophilic Reactivity: The primary sites for electrophilic reactivity are the carbon atoms of the azetidine ring. As discussed (Section 6.1), the ring itself is not highly reactive towards nucleophiles unless the nitrogen atom is activated (e.g., protonated or quaternized to form an azetidinium ion). organic-chemistry.orgnih.gov In its activated form, the azetidine ring of this compound would be a potent electrophile, susceptible to ring-opening by a wide range of nucleophiles. researchgate.netnih.gov

The 4-nitrophenoxy group also renders the aromatic ring highly electrophilic. The strong electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). This would allow for the displacement of the azetidinoxy group by strong nucleophiles under appropriate conditions.

Nucleophilic Reactivity: The nitrogen atom of the azetidine ring is the principal nucleophilic center. It possesses a lone pair of electrons and can react with various electrophiles, such as alkylating agents or Lewis acids. frontiersin.orgwikipedia.org This reaction is fundamental to the formation of the reactive azetidinium ion intermediate. The basicity and nucleophilicity of the azetidine nitrogen are key factors in these reactions. nih.gov Additionally, under strongly basic conditions, deprotonation of the carbon adjacent to an activating group can generate a carbanion, which can then act as a nucleophile. nih.gov Aza-Michael additions of NH-heterocycles like azetidine to electron-deficient alkenes represent another facet of their nucleophilic character. mdpi.com

Mechanisms of Rearrangement and Ring Transformation Reactions of Azetidine Scaffolds

Azetidine scaffolds can undergo various rearrangement and ring transformation reactions, often driven by the release of ring strain. These transformations provide pathways to other important heterocyclic systems like pyrrolidines and azepanes.

Stevens Rearrangement: This is a 1,2-rearrangement of quaternary ammonium (B1175870) salts, including azetidinium salts, in the presence of a strong base. wikipedia.org The mechanism involves the formation of an ylide intermediate by deprotonation, followed by the migration of a substituent. wikipedia.orgresearchgate.net The rearrangement is thought to proceed through a diradical pair mechanism within a solvent cage, which helps to explain the observed retention of configuration. wikipedia.orgresearchgate.net Organocatalytic and biocatalytic enantioselective versions of the Stevens rearrangement have been developed, allowing for the ring expansion of azetidinium salts to chiral 4-alkylideneproline derivatives. researchgate.netnih.govchemrxiv.org

Ring Expansion to Pyrrolidines and Azepanes: Azetidines can be expanded to five-membered (pyrrolidine) or seven-membered (azepane) rings. semanticscholar.org One strategy involves the intramolecular N-alkylation of an azetidine bearing a suitable side chain (e.g., a 3-hydroxypropyl group), forming a bicyclic azetidinium ion. semanticscholar.org Subsequent nucleophilic attack on this intermediate can lead to the cleavage of one of the original azetidine C-N bonds, resulting in an expanded ring. The regioselectivity of this nucleophilic opening, which determines whether a five- or seven-membered ring is formed, is influenced by the substitution pattern and the nature of the nucleophile, a finding supported by DFT calculations. semanticscholar.org

Other ring transformations include the synthesis of azetidines via ring contraction of α-bromo N-sulfonylpyrrolidinones organic-chemistry.org or through relay catalysis involving the ring-opening of cyclopropanes followed by ring closure. thieme-connect.com

Mechanistic Insights into Defluorosulfonylation Pathways for Azetidine Derivatives

A novel and unusual reaction pathway for azetidine derivatives has been discovered involving azetidine sulfonyl fluorides (ASFs). nih.govacs.orgresearchgate.net Instead of undergoing the expected Sulfur-Fluoride Exchange (SuFEx) reaction, these compounds can react via a defluorosulfonylation (deFS) pathway. nih.govchemrxiv.orgdigitellinc.com

The deFS Mechanism: This pathway is activated under mild thermal conditions (e.g., 60 °C) and involves the loss of sulfur dioxide (SO₂) and a fluoride (B91410) ion to generate a highly reactive azetidine carbocation intermediate. nih.govacs.orgresearchgate.net This carbocation is then trapped by a broad range of nucleophiles, including amines, azoles, sulfoximines, and phosphites. nih.govacs.org

The proposed mechanism is supported by kinetic and computational experiments and is believed to be an Sₙ1-type process where the formation of the carbocation is the rate-determining step. researchgate.net This method provides a powerful and versatile route to 3-aryl-3-substituted azetidines, which are valuable motifs in medicinal chemistry. nih.govacs.org The reaction demonstrates high functional group tolerance and offers a mild alternative to other methods for generating 3,3-disubstituted azetidines. nih.gov The ability to tune the reactivity between the deFS and SuFEx pathways by altering the reaction conditions (e.g., using hard anionic nucleophiles to favor SuFEx) adds to the synthetic utility of these intermediates. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for 3 4 Nitrophenoxy Azetidine and Azetidine Analogues in Advanced Chemical Research

Development of Novel Synthetic Strategies for Accessing Underexplored Azetidine (B1206935) Chemical Space

While significant progress has been made in the synthesis of azetidines, the exploration of their full chemical potential remains an ongoing challenge. nih.gov The development of novel, efficient, and stereoselective synthetic methods is crucial for accessing a wider range of structurally diverse azetidine analogues, including those with intricate substitution patterns that are currently difficult to obtain.

Recent advancements have moved beyond traditional cyclization methods to include innovative approaches such as:

Ring-Enlargement of Aziridines: The strain-release-driven ring expansion of aziridines has emerged as a powerful strategy for the synthesis of functionalized azetidines. For instance, thermal isomerization of aziridines has been utilized to produce 3-bromoazetidine-3-carboxylic acid derivatives. rsc.org

[2+2] Photocycloadditions: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition of an imine and an alkene, offers a direct route to the azetidine core. rsc.org Recent developments in photocatalysis are expanding the scope and efficiency of this transformation. rsc.orgresearchgate.net

C-H Functionalization: Direct functionalization of C-H bonds on the azetidine ring provides a highly atom-economical approach to introduce complexity. Palladium-catalyzed intramolecular amination of unactivated C-H bonds has been successfully employed to synthesize azetidine-containing compounds. organic-chemistry.org

Strain-Release Homologation: The reaction of 1-azabicyclo[1.1.0]butanes (ABBs) with various nucleophiles, driven by the release of ring strain, offers a modular approach to bis-functionalized azetidines. organic-chemistry.orgarkat-usa.org

These emerging strategies are paving the way for the synthesis of previously inaccessible azetidine derivatives, thereby expanding the chemical space available for drug discovery and materials science applications.

Integration of Azetidine Scaffolds into Advanced Molecular Probes and Chemical Tools for Biological Systems

The unique properties of the azetidine scaffold make it an attractive component for the design of sophisticated molecular probes and chemical tools to investigate biological systems. The conformational rigidity and potential for introducing diverse functional groups allow for the fine-tuning of photophysical properties and biological targeting.

A significant area of development is the incorporation of azetidines into fluorescent dyes. Replacing traditional N,N-dialkylamino groups with azetidine rings has been shown to enhance the quantum yields and photostability of various fluorophores. google.comyoutube.com For example, substituting the dimethylamino group in coumarin and rhodamine dyes with an azetidine moiety can lead to substantial improvements in brightness while maintaining cell permeability. youtube.comacs.org

| Fluorophore Modification | Parent Compound Quantum Yield (Φ) | Azetidine-Modified Quantum Yield (Φ) | Fold Increase in Brightness | Reference |

| Coumarin | 0.20 (in water) | 0.96 (in water) | 4.8 | acs.org |

| Malachite Green | 0.12 (in complex) | 0.28 (in complex) | 2.3 | nih.gov |

This "azetidine effect" is attributed to the suppression of twisted intramolecular charge transfer (TICT), a non-radiative decay pathway. nih.gov This strategy has been successfully applied to create a palette of "Janelia Fluor" (JF) dyes with improved spectral properties for live-cell imaging. youtube.com

Furthermore, azetidine-containing compounds are being explored as probes for specific biological targets. The ability to introduce functionalities for covalent binding or specific non-covalent interactions makes them valuable for developing targeted chemical probes. nih.gov

Advanced Computational Methodologies for Predictive Design and Optimization of Azetidine Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the predictive design and optimization of molecules with desired properties. For azetidine derivatives, computational methods are being employed to:

Predict Reaction Outcomes: Quantum chemical methods can be used to model reaction mechanisms and predict the feasibility and stereoselectivity of synthetic routes to new azetidine analogues. researchgate.netsciencedaily.com This allows researchers to prioritize promising synthetic targets and reaction conditions, saving time and resources. sciencedaily.com

In Silico Screening and Docking: Molecular docking simulations are used to predict the binding affinity and mode of interaction of azetidine-based compounds with biological targets such as enzymes and receptors. researchgate.netresearchgate.netnih.gov This in silico screening approach helps to identify promising lead compounds for further experimental validation. peerscientist.com

ADME/Tox Prediction: Computational models are employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of azetidine derivatives. researchgate.netresearchgate.net This early assessment of drug-like properties is crucial for the successful development of new therapeutic agents.

Recent studies have demonstrated the successful use of computational modeling to guide the synthesis of azetidines via photocatalysis, accurately predicting which reactant pairs would lead to the desired products. sciencedaily.com These predictive capabilities are accelerating the discovery and development of novel azetidine-based compounds.

| Computational Method | Application in Azetidine Research | Key Outcomes |

| Quantum Chemical Calculations | Elucidating reaction mechanisms and predicting reactivity. | Guiding the development of new synthetic methods. researchgate.netsciencedaily.com |

| Molecular Docking | Predicting binding modes and affinities to biological targets. | Identifying potential drug candidates and understanding structure-activity relationships. researchgate.netresearchgate.net |

| Molecular Dynamics Simulations | Assessing the stability of ligand-protein complexes. | Validating docking results and providing insights into dynamic interactions. researchgate.net |

| ADMET Prediction | Evaluating drug-likeness and potential toxicity. | Prioritizing compounds with favorable pharmacokinetic profiles. researchgate.netresearchgate.net |

Exploration of Azetidines as Bioisosteric Replacements in Diverse Molecular Architectures

Bioisosterism, the strategy of replacing a functional group in a molecule with another group that retains similar biological activity, is a cornerstone of medicinal chemistry. The azetidine ring is increasingly being recognized as a valuable bioisostere for other cyclic and acyclic moieties. researchgate.net

The key advantages of using azetidine as a bioisostere include:

Improved Physicochemical Properties: The introduction of an azetidine ring can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability compared to more traditional carbocyclic or larger heterocyclic analogues. researchgate.net

Increased Molecular Rigidity: The conformational constraint imposed by the four-membered ring can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty of binding. enamine.net

Novel Chemical Space: The use of azetidines allows for the exploration of novel chemical space, potentially leading to new intellectual property and compounds with improved pharmacological profiles. nih.gov

Azetidines have been successfully employed as bioisosteric replacements for a variety of functional groups, including phenyl rings, morpholines, and piperazines. tcichemicals.com For example, the replacement of a salicylic acid moiety with an azetidine-containing scaffold has led to the discovery of potent STAT3 inhibitors. nih.govacs.org

Studies on the Stereodifferentiation in Azetidine-Mediated Processes

The stereochemistry of azetidine derivatives plays a critical role in their biological activity. Therefore, the development of stereoselective synthetic methods and a thorough understanding of stereodifferentiation in their reactions are of paramount importance.

Significant progress has been made in the stereoselective synthesis of functionalized azetidines, including:

Diastereoselective Alkylation: The use of chiral auxiliaries or substrates can control the stereochemical outcome of alkylation reactions on the azetidine ring. rsc.org

Enantioselective Cyclization: Chiral catalysts can be employed to effect the enantioselective formation of the azetidine ring from achiral precursors. acs.orgnih.gov

Stereospecific Ring Expansions: The stereochemistry of the starting material can be transferred to the product in ring expansion reactions, providing a route to enantiomerically pure azetidines. nih.gov

For instance, the base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes allows for the stereospecific formation of 2-(hydroxymethyl)azetidines. acs.org Furthermore, the reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines results in a [3+1] ring expansion to yield highly-substituted methylene azetidines with excellent regio- and stereoselectivity. nih.gov

The ability to control the three-dimensional arrangement of substituents on the azetidine scaffold is crucial for optimizing interactions with chiral biological targets and is a key focus of ongoing research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Nitrophenoxy)azetidine, and how can purity be validated?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions between azetidine derivatives and 4-nitrophenyl electrophiles. For example, coupling 3-hydroxyazetidine with 4-nitrochlorobenzene under basic conditions (e.g., K₂CO₃ in DMF) is a common approach. Purity validation should involve HPLC (≥95% purity) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity. Mass spectrometry (ESI-MS) is critical for verifying molecular weight .

Q. How is the molecular conformation of this compound determined experimentally?

- Methodology : Single-crystal X-ray diffraction (XRD) is the gold standard for resolving 3D conformation. For instance, XRD analysis of analogous compounds (e.g., 4-[3-(4-Nitrophenoxy)propoxy]aniline) reveals intermolecular hydrogen bonds (N–H⋯O) and C–H⋯O interactions that stabilize the crystal lattice. Data refinement using SHELX software ensures accuracy (R-factor <0.05) .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

- Methodology :

- NMR : ¹H NMR identifies proton environments (e.g., azetidine ring protons at δ 3.5–4.5 ppm; nitrophenoxy aromatic protons at δ 7.5–8.5 ppm).

- FT-IR : Confirms functional groups (e.g., nitro group stretching at ~1520 cm⁻¹, C–O–C ether linkage at ~1250 cm⁻¹).

- UV-Vis : Detects π→π* transitions in the nitroaromatic moiety (λmax ~270–300 nm) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for neuroinflammation targets?

- Methodology : SAR studies on azetidine-based TLR4 inhibitors (e.g., TLR4-IN-C34) suggest that substituents on the azetidine ring and nitrophenoxy group modulate binding to the MyD88/NF-κB pathway. Computational docking (e.g., AutoDock Vina) can predict interactions with TLR4’s hydrophobic pockets. In vitro assays in BV2 microglial cells (e.g., IL-1β ELISA) validate anti-inflammatory activity .